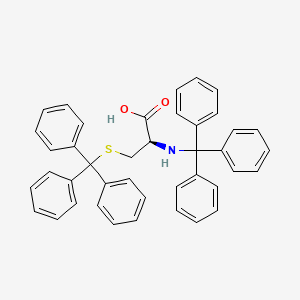

(R)-2-(tritylamino)-3-(tritylthio)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-(tritylamino)-3-(tritylthio)propanoic acid is a useful research compound. Its molecular formula is C41H35NO2S and its molecular weight is 605.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-2-(Tritylamino)-3-(tritylthio)propanoic acid, also known as (R)-2-amino-2-methyl-3-(tritylthio)propanoic acid, is a synthetic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. The compound features a trityl group, which enhances its stability and solubility, making it a valuable candidate for various biochemical studies, particularly in the context of drug development and peptide synthesis.

- Molecular Formula : C₂₂H₂₀O₂S

- Molecular Weight : 348.46 g/mol

- CAS Number : 27144-18-9

- IUPAC Name : 3-tritylsulfanylpropanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including ion channels and receptors. It has been shown to modulate the activity of voltage-gated sodium channels, particularly Nav1.7, which plays a crucial role in pain signaling pathways. This modulation can potentially lead to analgesic effects, making the compound a candidate for pain management therapies.

Case Studies and Research Findings

-

Ion Channel Modulation

- A study investigating the structure-activity relationship of various analogs revealed that modifications to the trityl group could enhance selectivity for Nav1.7 channels. The compound demonstrated an IC50 value of approximately 0.3 nM in vitro, indicating potent inhibitory activity against this channel .

-

Neuroprotective Effects

- In models of neurodegenerative diseases, particularly Alzheimer's disease, derivatives of this compound have shown promise in reducing amyloid-beta (Aβ42) toxicity. In Drosophila models, treatment with related compounds improved lifespan and motor function while rescuing phenotypic defects associated with Aβ42 aggregation .

- Peptide Synthesis Applications

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-2-(tritylamino)-3-(tritylthio)propanoic acid serves as an important intermediate in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. Specifically, it is utilized in the synthesis of bioactive peptide analogs where it can replace cysteine residues.

Key Applications :

- Used in Fmoc solid-phase peptide synthesis (SPPS) as a protected thiol group.

- Acts as a nucleophile in various organic reactions.

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its ability to modify peptide structures, enhancing their stability and bioactivity.

Case Studies :

- Peptide Drug Development : Research has indicated that incorporating tritylthio groups can improve the pharmacokinetic properties of peptide drugs, making them more effective against target diseases .

- Antimicrobial Peptides : Studies have shown that derivatives of this compound can enhance the activity of antimicrobial peptides, which are critical in combating antibiotic resistance .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Building block for peptides |

| Pharmaceuticals | Drug formulation enhancement |

| Biochemistry | Study of enzyme mechanisms |

Propiedades

IUPAC Name |

(2R)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO2S/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38,42H,31H2,(H,43,44)/t38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZHLUHWUVJEL-LHEWISCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.